N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Novel benzimidazole-tethered oxazepine heterocyclic hybrids, which include structures related to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide, have been synthesized. These compounds show potential in nonlinear optical (NLO) applications due to their significant hyperpolarizability, indicating their utility in photonics and optoelectronics. The molecular structures and charge distributions of these compounds were thoroughly analyzed using X-ray diffraction and DFT studies, providing insights into their electronic properties and reactivity profiles (Almansour et al., 2016).
Reactivity and Synthesis Pathways
- The compound class shows unique reactivity, as demonstrated by a rhodium(II)-catalyzed tandem process of triazoles and salicylaldehydes, leading to the formation of oxa-bridged 2,5-epoxy-1,4-benzoxazepines. This reactivity can be a cornerstone in the synthesis of complex molecular structures, highlighting the compound's role in advanced synthetic chemistry (Meng et al., 2016).
Molecular Interaction and Assembly
- The compound's derivatives have been studied for their crystal structures and intermolecular interactions. For instance, nimesulidetriazole derivatives, which share structural similarities, demonstrate intricate molecular packing and interaction patterns in their crystal forms. Such studies are pivotal for understanding the material properties and could be relevant for designing materials with specific molecular architectures (Dey et al., 2015).
Process Development for Related Compounds
- The process development and scale-up for the synthesis of compounds containing the benzoxazepine core, similar to the compound , have been reported. These insights are valuable for the industrial synthesis and application of such compounds, particularly in the pharmaceutical field where benzoxazepine structures are common (Naganathan et al., 2015).
properties
IUPAC Name |
1-(3-methylphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-2-4-13(9-12)11-24(21,22)19-14-5-6-16-15(10-14)17(20)18-7-8-23-16/h2-6,9-10,19H,7-8,11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPATIPYHPVWBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.